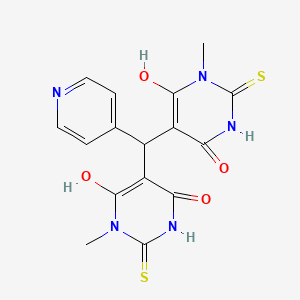
5,5'-(4-pyridinylmethylene)bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-(4-pyridinylmethylene)bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone), commonly known as PMP-H, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PMP-H belongs to the family of pyrimidine derivatives, which have been extensively studied for their biological properties.
Mechanism of Action
PMP-H exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation, which can cause damage to cell membranes. PMP-H also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase, which further contribute to its protective effects.
Biochemical and Physiological Effects:
PMP-H has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. PMP-H has also been shown to improve mitochondrial function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PMP-H in lab experiments is its stability and solubility in aqueous solutions, which makes it easy to handle and administer. However, PMP-H may have limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research on PMP-H. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are needed to elucidate the molecular mechanisms underlying its protective effects and to optimize its pharmacokinetics and bioavailability. Other potential applications of PMP-H include its use as a food preservative and in cosmetic products due to its antioxidant properties.
Synthesis Methods
PMP-H can be synthesized through a multistep process starting from 4-pyridinecarboxaldehyde and 2-mercapto-3-methyl-4(3H)-pyrimidinone. The reaction involves the condensation of these two compounds in the presence of a catalyst to form the desired product. The purity and yield of PMP-H can be improved through further purification methods such as recrystallization and chromatography.
Scientific Research Applications
PMP-H has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications is its use as an antioxidant and free radical scavenger. PMP-H has been shown to protect cells from oxidative stress, which is implicated in the development of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
6-hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)-pyridin-4-ylmethyl]-1-methyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c1-20-13(24)9(11(22)18-15(20)26)8(7-3-5-17-6-4-7)10-12(23)19-16(27)21(2)14(10)25/h3-6,8,24-25H,1-2H3,(H,18,22,26)(H,19,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKSGDGCISIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=S)C(C2=CC=NC=C2)C3=C(N(C(=S)NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)-pyridin-4-ylmethyl]-1-methyl-2-sulfanylidenepyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

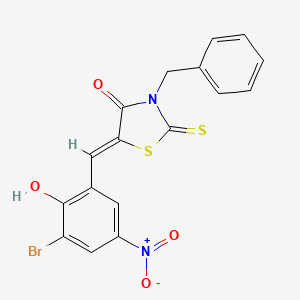
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
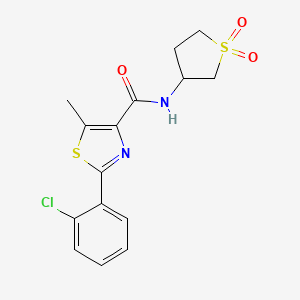
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
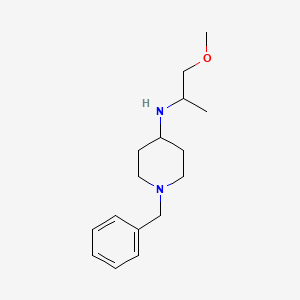
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
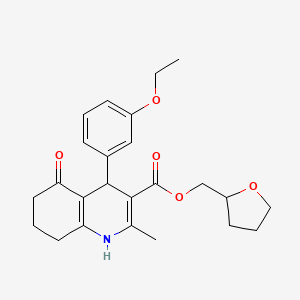
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108862.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108874.png)